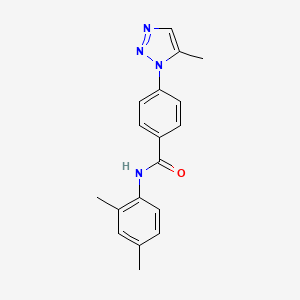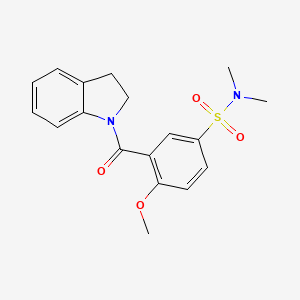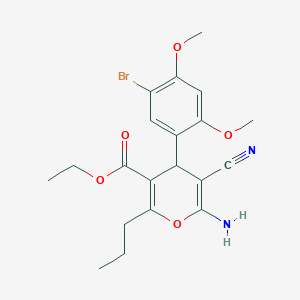![molecular formula C19H21NO5 B5226277 N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5226277.png)
N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MBDB, is a synthetic compound that belongs to the chemical class of phenethylamines. It is structurally similar to MDMA (3,4-methylenedioxymethamphetamine), a well-known recreational drug that has been extensively studied for its psychoactive effects. However, MBDB has not received the same level of attention and research, despite its potential as a valuable tool in scientific investigations.
作用机制
The exact mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood, but it is believed to act primarily as a monoamine releaser, increasing the release of serotonin, dopamine, and norepinephrine from nerve terminals. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission and potentially affecting various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including increased heart rate and blood pressure, pupil dilation, and changes in body temperature. It has also been shown to affect mood and behavior, with some studies suggesting potential therapeutic applications in the treatment of mood disorders and anxiety.
实验室实验的优点和局限性
One advantage of using N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in laboratory experiments is its similarity to MDMA, which has been extensively studied and has a well-established set of effects. This allows for comparisons between the two compounds and may provide insights into the underlying mechanisms of action. However, one limitation is the potential for variability in the effects of this compound, which may be influenced by factors such as dosage, route of administration, and individual differences in metabolism.
未来方向
There are several potential future directions for research involving N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is its potential therapeutic applications, particularly in the treatment of mood disorders and anxiety. Another area of focus is the investigation of its effects on neurotransmitter systems and potential interactions with other drugs. Additionally, further studies on the synthesis and pharmacokinetics of this compound may provide insights into its potential as a research tool.
合成方法
The synthesis of N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps, starting from the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to produce 2,5-dimethoxyphenethylamine. This intermediate is then reduced to 2,5-dimethoxyamphetamine, which is further reacted with 3,4-methylenedioxyphenyl-2-nitropropene to yield this compound. The overall process is complex and requires expertise in organic chemistry.
科学研究应用
N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have similar properties to MDMA, such as increasing serotonin and dopamine levels in the brain, but with less pronounced psychoactive effects. This makes it a potentially useful tool in investigating the role of these neurotransmitters in various physiological and pathological conditions.
属性
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-12(15-11-14(22-2)5-7-16(15)23-3)20-19(21)13-4-6-17-18(10-13)25-9-8-24-17/h4-7,10-12H,8-9H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJJNYXDOUZOOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B5226197.png)
![3-(anilinocarbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5226208.png)





![5-[(2R)-1-acetyl-2-pyrrolidinyl]-3-(2,4-dimethylbenzyl)-1,2,4-oxadiazole](/img/structure/B5226245.png)
![N-benzyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5226253.png)
![2-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5226266.png)
![2-(3-bromophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5226275.png)
![5-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226293.png)

![3-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5226304.png)
